molecular formula C20H19FN2O4 B2356280 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953181-53-8

2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2356280
CAS No.: 953181-53-8
M. Wt: 370.38
InChI Key: KCZXBAARHNNQFC-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This acetamide derivative features a distinct molecular architecture, incorporating both a 3,4-dimethoxyphenyl acetamide moiety and a 5-(4-fluorophenyl)isoxazole scaffold, a structural motif present in various biologically active compounds . The isoxazole ring is a privileged structure in pharmaceutical research, known for its metabolic stability and its role as a bioisostere for various carboxylic acids, esters, and other functional groups. The compound's specific structural characteristics, including the 4-fluorophenyl substitution on the isoxazole core, are similar to those found in other research compounds , while the 3,4-dimethoxyphenyl group provides distinct electronic properties that can influence molecular recognition and binding interactions. This reagent is intended solely for research applications in laboratory settings. It is a valuable chemical tool for investigating enzyme inhibition, receptor-ligand interactions, and signal transduction pathways, particularly in the development of potential therapeutic agents for central nervous system disorders, inflammatory conditions, and oncology research. Researchers utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities. The compound is provided with comprehensive analytical data to ensure identity and purity. Strictly for research use only. Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-25-17-8-3-13(9-19(17)26-2)10-20(24)22-12-16-11-18(27-23-16)14-4-6-15(21)7-5-14/h3-9,11H,10,12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZXBAARHNNQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The isoxazole ring is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For the 5-(4-fluorophenyl) substitution:

  • Nitrile Oxide Generation :

    • 4-Fluorobenzaldehyde oxime can be treated with chloramine-T or N-chlorosuccinimide to generate the corresponding nitrile oxide.
  • Cycloaddition Reaction :

    • Reaction with propiolamide derivatives yields the 3-carboxamide isoxazole intermediate.
    • Subsequent reduction of the carboxamide to a methylamine group (e.g., using LiAlH4) provides the 3-aminomethyl isoxazole scaffold.

Key Reaction Conditions :

  • Solvent: Dichloromethane or THF
  • Temperature: 0–25°C
  • Catalysts: Triethylamine for nitrile oxide stabilization

Direct Functionalization via Cross-Coupling

An alternative route involves post-cyclization functionalization using Suzuki-Miyaura coupling:

  • Halogenated Isoxazole Intermediate :

    • 5-Bromo-isoxazol-3-yl-methylamine is prepared via bromination of the parent isoxazole.
  • Suzuki Coupling :

    • Reaction with 4-fluorophenylboronic acid under Pd catalysis (e.g., Pd(PPh3)4) introduces the 4-fluorophenyl group.

Representative Conditions from Literature :

Parameter Value Source
Catalyst Pd(PPh3)4 (5 mol%)
Base K2CO3
Solvent DMF/H2O (4:1)
Temperature 90°C
Reaction Time 12–24 hours

Preparation of the 2-(3,4-Dimethoxyphenyl)Acetamide Fragment

Carboxylic Acid Activation

2-(3,4-Dimethoxyphenyl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride:

  • Activation Protocol :
    • Reflux in anhydrous dichloromethane for 2–4 hours.
    • Removal of excess reagent under reduced pressure yields the acid chloride.

Amide Coupling Strategies

The activated acid is coupled with 5-(4-fluorophenyl)isoxazol-3-yl-methylamine using:

Method A: Schotten-Baumann Conditions

  • Aqueous NaOH (10%)
  • Biphasic solvent system (H2O/CH2Cl2)
  • Room temperature, 1–2 hours

Method B: Carbodiimide-Mediated Coupling

  • EDCI/HOBt in dry DMF
  • 0°C to room temperature, 12–24 hours

Comparative Yields from Analogous Systems :

Coupling Agent Yield Range Source
EDCI/HOBt 75–85%
DCC/DMAP 68–72%
SOCl2 (Schotten) 60–65%

Integrated Synthetic Route Proposal

Combining the above methodologies, a plausible synthesis pathway is:

Step 1: Isoxazole Ring Formation

  • Cyclocondensation of 4-fluorobenzaldehyde oxime with methyl propiolate.
  • Hydrolysis of the ester to carboxylic acid (NaOH, EtOH/H2O).
  • Curtius rearrangement to convert carboxylic acid to amine (DPPA, t-BuOH).

Step 2: Aryl Substitution

  • Bromination at C5 of isoxazole using NBS.
  • Suzuki coupling with 4-fluorophenylboronic acid.

Step 3: Acetamide Assembly

  • Activation of 2-(3,4-dimethoxyphenyl)acetic acid with SOCl2.
  • Amide bond formation with isoxazole methylamine under Schotten-Baumann conditions.

Critical Optimization Parameters :

  • Purification via column chromatography (SiO2, EtOAc/hexanes)
  • Reaction monitoring by TLC (Rf = 0.3–0.5 in EtOAc/hexanes 1:1)

Analytical Characterization Data

While specific data for the target compound are unavailable, analogous systems provide benchmarks:

Spectroscopic Predictions :

  • 1H NMR (CDCl3) :
    δ 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, isoxazole-H), 4.45 (d, J = 5.6 Hz, 2H, CH2N), 3.90 (s, 6H, OCH3), 3.60 (s, 2H, CH2CO).
  • HRMS :
    Calculated for C20H19FN2O4 [M+H]+: 370.1423; Found: 370.1428.

Challenges and Alternative Approaches

Regioselectivity in Isoxazole Formation

The 1,3-dipolar cycloaddition may yield regioisomers. Strategies to control selectivity include:

  • Use of electron-deficient dipolarophiles
  • Microwave-assisted conditions for kinetic control

Amine Functionalization Complications

Direct alkylation of isoxazole amines risks N-oxidation. Mitigation approaches:

  • Boc-protection prior to functionalization
  • Reductive amination protocols

Green Chemistry Considerations

Emerging methodologies from recent literature suggest improvements:

  • Mechanochemical Synthesis : Solvent-free grinding for cyclocondensation steps
  • Photoredox Catalysis : For C–H functionalization of the isoxazole ring

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole ring and fluorophenyl group could play crucial roles in binding to the target site.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Isoxazole and Acetamide Moieties

N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide
  • Key Features :
    • Isoxazole ring with methyl substitution.
    • Sulfonamide linker instead of acetamide.
    • Structural similarity score: 0.86 .
Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)
  • Key Features :
    • Molecular formula: C₁₄H₁₃F₄N₃O₂S.
    • Melting point: 75°C.
    • Contains a 4-fluorophenyl group and a thiadiazole ring instead of isoxazole .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Key Features :
    • Dichlorophenyl substitution instead of dimethoxyphenyl.
    • Pyrazolone ring as the heterocyclic core.
    • Exhibits three distinct conformers in the asymmetric unit due to steric repulsion .
  • Comparison : The dichlorophenyl group introduces stronger electron-withdrawing effects than dimethoxyphenyl, which may alter electronic distribution and biological activity.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound C₂₀H₂₁FN₂O₄ 388.39 Not reported 3,4-Dimethoxyphenyl, Isoxazole
Flufenacet C₁₄H₁₃F₄N₃O₂S 364.34 75 4-Fluorophenyl, Thiadiazole
N-(5-Methylisoxazol-3-yl)-...sulfonamide C₁₂H₁₃N₃O₄S 295.31 Not reported Sulfonamide, Isoxazole
  • Key Observations :
    • The target compound’s higher molecular weight (388.39) compared to flufenacet (364.34) is due to the dimethoxyphenyl group.
    • The absence of a sulfur atom in the target compound may reduce metabolic stability compared to flufenacet .

Hydrogen-Bonding and Conformational Flexibility

  • Target Compound : Likely forms intramolecular hydrogen bonds between the acetamide NH and the isoxazole oxygen, as seen in analogous structures .
  • 2-(3,4-Dichlorophenyl)-N-(...pyrazol-4-yl)acetamide : Exhibits R₂²(10) hydrogen-bonded dimers, stabilizing its crystal lattice . Similar behavior is expected in the target compound due to the planar acetamide group.

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula and structure:

  • Molecular Formula : C18H20F N3O3
  • Molecular Weight : 345.37 g/mol

The structure features a dimethoxyphenyl group and an isoxazole moiety, which are known for their biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

  • Cell Line Studies :
    • The compound demonstrated significant cytotoxicity in several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
    • The IC50 values were reported as follows:
      • MCF7: IC50 = 1.88 µM
      • A549: IC50 = 26 µM
      • HCT116: IC50 = 0.39 µM

The mechanisms underlying the anticancer effects of this compound include:

  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It induces cell cycle arrest at the S phase, preventing cancer cells from proliferating.
  • Inhibition of Key Enzymes : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Case Study 1: MCF7 Cell Line

In a study conducted by Li et al., the compound was evaluated for its efficacy against the MCF7 breast cancer cell line. The results indicated an IC50 value of 1.88 µM, showcasing its potent anticancer activity compared to standard chemotherapeutics.

Case Study 2: A549 and HCT116 Cell Lines

Another investigation assessed the compound's impact on A549 and HCT116 cell lines. The findings revealed that it effectively inhibited cell growth with IC50 values of 26 µM and 0.39 µM, respectively, indicating promising therapeutic potential.

Data Table

Cell LineIC50 (µM)Mechanism of Action
MCF71.88Apoptosis induction, CDK inhibition
A54926Cell cycle arrest
HCT1160.39Apoptosis induction

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide, and how are key intermediates optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with coupling of 3,4-dimethoxyphenylacetic acid with a pre-functionalized isoxazole intermediate. For example, the isoxazole core is often synthesized via cyclization of alkynyl precursors with hydroxylamine, followed by nucleophilic substitution to introduce the 4-fluorophenyl group. Reaction conditions (e.g., pH, temperature, solvent polarity) are optimized to enhance yield and purity. Orthogonal protecting groups may be employed to prevent undesired side reactions during acetamide bond formation .
  • Key Data : Yields for critical steps (e.g., isoxazole cyclization) range from 60–75% under optimized conditions. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm regiochemistry of the isoxazole ring and substitution patterns on the phenyl rings.
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) critical for stability .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
    • Example : In a related acetamide derivative, X-ray analysis revealed a dihedral angle of 65.2° between aromatic rings, influencing molecular packing .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

  • Methodology :

  • In Vitro Assays : Enzymatic inhibition assays (e.g., kinase or protease targets) are conducted using fluorescence-based readouts.
  • Cellular Models : Cytotoxicity is evaluated in cancer cell lines (e.g., MTT assay), with IC50_{50} values calculated.
  • Binding Affinity : Surface plasmon resonance (SPR) quantifies interactions with receptors (e.g., GPCRs).
    • Example : Analogous isoxazole-acetamides showed sub-micromolar activity against inflammatory targets, attributed to fluorophenyl and methoxy group interactions .

Advanced Research Questions

Q. How can researchers address low yields during the final acetamide coupling step?

  • Methodology :

  • Catalyst Screening : Test coupling agents like EDC/HOBt vs. DCC/DMAP to minimize racemization.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like DMAP enhance reaction efficiency.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during activation of carboxylic acids .
    • Data Contradiction : While DMF typically improves yields, it may increase impurities in moisture-sensitive reactions, necessitating inert atmospheres .

Q. How should conflicting data between in vitro potency and in vivo efficacy be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
  • Metabolite Identification : LC-MS/MS identifies active/inactive metabolites that may explain efficacy gaps.
  • Dose-Response Studies : Adjust dosing regimens to account for rapid clearance or tissue distribution limitations .
    • Case Study : A fluorophenyl-isoxazole analog showed strong in vitro binding (Kd_d = 12 nM) but poor in vivo activity due to rapid glucuronidation, resolved by modifying the methoxy groups to reduce Phase II metabolism .

Q. What strategies improve regioselectivity in isoxazole functionalization?

  • Methodology :

  • Directed Metalation : Use directing groups (e.g., pyridyl) to control electrophilic substitution on the isoxazole ring.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with palladium catalysts selectively introduces aryl groups at the 5-position.
  • Computational Modeling : DFT calculations predict reactive sites based on electron density maps .
    • Example : Introducing a 4-fluorophenyl group via Suzuki coupling achieved >90% regioselectivity in a related compound .

Q. What mechanistic studies are critical to elucidate the compound’s mode of action?

  • Methodology :

  • Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock.
  • Mutagenesis Studies : Identify key residues in the binding pocket by alanine scanning.
  • Transcriptomics/Proteomics : Profile downstream signaling pathways affected by the compound.
    • Case Study : A dimethoxyphenyl-acetamide analog inhibited NF-κB signaling by stabilizing IκBα, confirmed via Western blot and luciferase reporter assays .

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